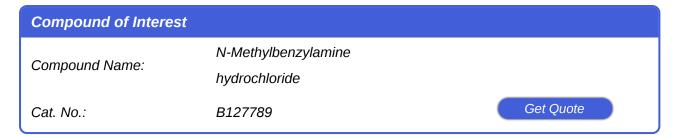


N-Methylbenzylamine Hydrochloride: A Technical Overview of its Physical Properties

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For distribution among researchers, scientists, and professionals in drug development.

This technical guide provides a detailed examination of the core physical properties of **N-Methylbenzylamine hydrochloride** (CAS Number: 13426-94-3). The document is structured to offer a comprehensive resource for laboratory and development settings, summarizing key data, outlining experimental protocols for property determination, and illustrating the chemical relationship between the free base and its hydrochloride salt.

Core Physical and Chemical Identifiers

N-Methylbenzylamine hydrochloride is the salt form of N-Methylbenzylamine, an organic compound classified as a secondary amine. The conversion to a hydrochloride salt significantly alters its physical properties, most notably its solubility, making it more suitable for various applications in research and pharmaceutical development. While extensive experimental data for the hydrochloride salt is not consistently available in public literature, the known properties are summarized below. For comparative context, properties of the parent compound, N-Methylbenzylamine, are also included.

Data Presentation: Physical Properties

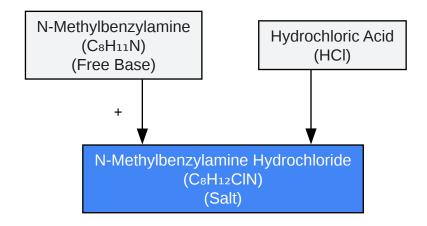


Property	N-Methylbenzylamine Hydrochloride	N-Methylbenzylamine (Free Base)
CAS Number	13426-94-3[1]	103-67-3[2][3][4][5]
Molecular Formula	C ₈ H ₁₂ CIN[1][6]	C ₈ H ₁₁ N[2][7]
Molecular Weight	157.64 g/mol [1][6]	121.18 g/mol [2][7]
Appearance	Data not available (expected to be a solid)	Clear, colorless to light yellow liquid[5]
Melting Point	Data not available	-24 °C[2][3][4]
Boiling Point	Not applicable (decomposes)	184-189 °C[2][3][4]
Water Solubility	Expected to be high	65 g/L (at 20 °C)[2][3][5]
IUPAC Name	N-methyl-1- phenylmethanamine;hydrochlo ride[6]	N-methyl-1- phenylmethanamine
SMILES	CNCC1=CC=CC=C1.Cl[6]	CNCC1=CC=CC=C1
InChIKey	CBSOFSBFHDQRLV- UHFFFAOYSA-N[6]	RIWRFSMVIUAEBX- UHFFFAOYSA-N[5]

Formation of N-Methylbenzylamine Hydrochloride

The hydrochloride salt is synthesized through the reaction of the free base, N-Methylbenzylamine (an organic base), with hydrochloric acid. This acid-base reaction results in the protonation of the amine nitrogen, forming the benzylmethylammonium cation, with the chloride ion as the counterion. This transformation from a relatively nonpolar liquid to an ionic solid is a critical step in its preparation for various applications.





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Caption: Formation of N-Methylbenzylamine HCl from its free base.

Experimental Protocols for Physical Property Determination

While specific experimental results for **N-Methylbenzylamine hydrochloride** are sparse, the following are detailed, standard methodologies for determining the key physical properties of amine hydrochloride salts.

Melting Point Determination

The melting point of a solid hydrochloride salt is a crucial indicator of its purity. The capillary method is the standard technique.

Objective: To determine the temperature range over which the solid **N-Methylbenzylamine hydrochloride** transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (thin-walled)
- Mortar and pestle
- Spatula



Procedure:

- Sample Preparation: A small amount of dry **N-Methylbenzylamine hydrochloride** is finely ground using a mortar and pestle to ensure a uniform, fine powder.
- Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed bottom, aiming for a compact column of 2-3 mm in height.
- Measurement:
 - The loaded capillary is placed into the heating block of the melting point apparatus.
 - An initial rapid heating is performed to determine an approximate melting range.
 - A second, fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range. For a pure substance, this range should be narrow (typically < 2 °C).

Aqueous Solubility Determination

The conversion of an amine to its hydrochloride salt is primarily done to increase aqueous solubility. A standard method to quantify this is the shake-flask method.

Objective: To determine the concentration of a saturated solution of **N-Methylbenzylamine hydrochloride** in water at a specified temperature.

Apparatus:

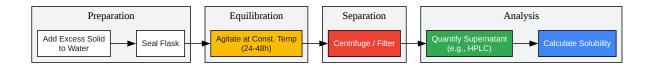
- Analytical balance
- Thermostatically controlled shaker or water bath



- · Volumetric flasks and pipettes
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- Sample Preparation: An excess amount of N-Methylbenzylamine hydrochloride is added
 to a known volume of distilled or deionized water in a sealed flask. The excess is necessary
 to ensure a saturated solution is achieved.
- Equilibration: The flask is placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The suspension is allowed to settle. A sample of the supernatant is then
 carefully removed after centrifugation or filtration to separate the undissolved solid. This step
 is critical to avoid including any solid particles in the final measurement.
- Quantification: The concentration of the clear, saturated solution is determined using a suitable analytical method.
 - If the compound has a chromophore, UV-Vis spectrophotometry can be used by creating a calibration curve from standards of known concentrations.
 - Alternatively, High-Performance Liquid Chromatography (HPLC) can provide a more specific and accurate quantification.
- Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.





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Caption: Workflow for experimental solubility determination.

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